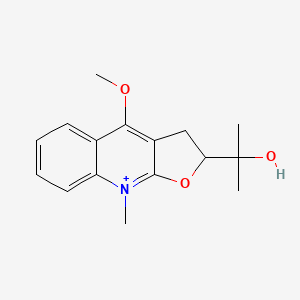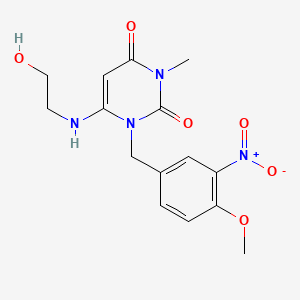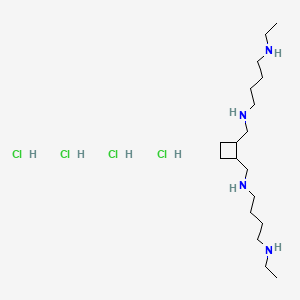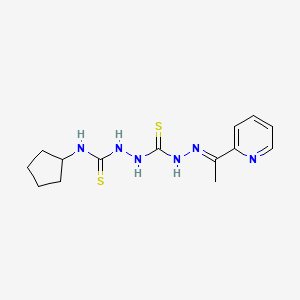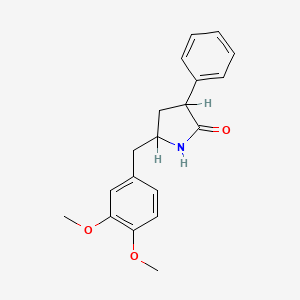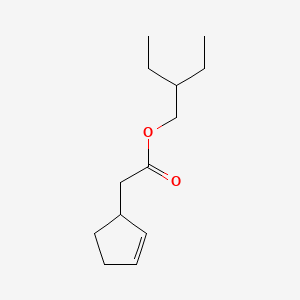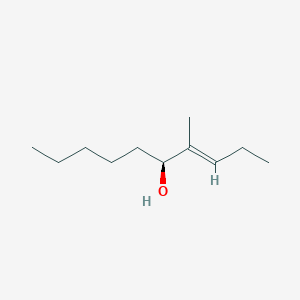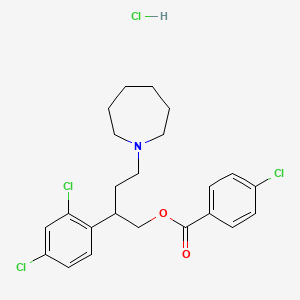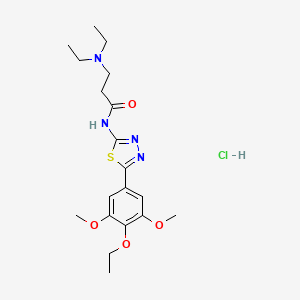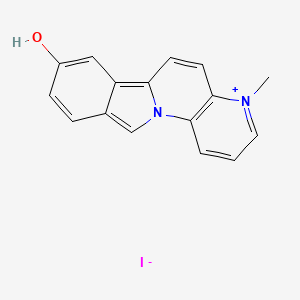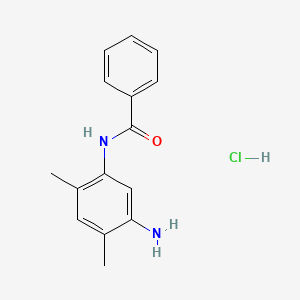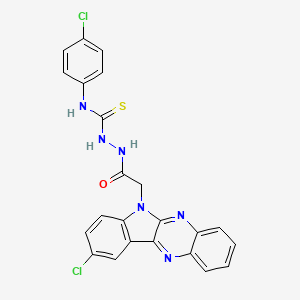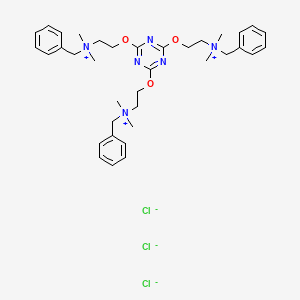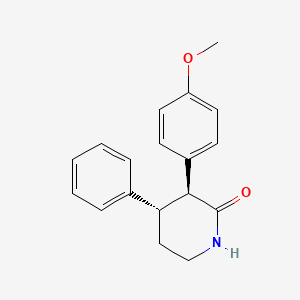
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- is a heterocyclic organic compound It is a derivative of piperidinone, characterized by the presence of a methoxyphenyl and a phenyl group at the 3 and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- can be achieved through several methods. One common approach involves the Ritter reaction, where a nitrile reacts with a carbocation intermediate to form an amide. For instance, the reaction of 1-(4-methoxyphenyl)-2-methylpropene with nitriles in the presence of a Lewis acid such as BF3·Et2O and a solvent like HFIP can yield the desired piperidinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production.
化学反応の分析
Types of Reactions
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Piperidinone, 3-(4-methoxyphenyl)-: This compound lacks the phenyl group at the 4 position.
2-Piperidinone, 4-phenyl-: This compound lacks the methoxyphenyl group at the 3 position.
Uniqueness
2-Piperidinone, 3-(4-methoxyphenyl)-4-phenyl-, trans- is unique due to the presence of both methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
132605-00-6 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
(3S,4S)-3-(4-methoxyphenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H19NO2/c1-21-15-9-7-14(8-10-15)17-16(11-12-19-18(17)20)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3,(H,19,20)/t16-,17-/m1/s1 |
InChIキー |
POTCSUYPZIOZAO-IAGOWNOFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](CCNC2=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C2C(CCNC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


